molecular formula C20H23NO5S B2507916 N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-ethoxy-5-methylbenzenesulfonamide CAS No. 2034441-90-0

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-ethoxy-5-methylbenzenesulfonamide

Cat. No.: B2507916
CAS No.: 2034441-90-0
M. Wt: 389.47
InChI Key: VSZIADUJQUNZLK-UHFFFAOYSA-N
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Description

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-ethoxy-5-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H23NO5S and its molecular weight is 389.47. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry and Anticancer Research

  • DNA Binding and Anticancer Activity : Mixed-ligand copper(II)-sulfonamide complexes, including those with benzenesulfonamide derivatives, have shown the ability to bind with calf thymus DNA and exhibit anticancer activity in human tumor cells, suggesting potential applications in designing anticancer drugs (González-Álvarez et al., 2013).

  • Antitumor Agents : Synthesis of dihydrobenzofuran lignans and related compounds, including benzofuran and benzenesulfonamide derivatives, have shown potential antitumor activity by inhibiting tubulin polymerization. These compounds could serve as lead compounds for developing new anticancer therapies (Pieters et al., 1999).

Synthetic Chemistry

  • Catalytic Applications : Research in catalytic applications of sulfonamides, including the synthesis and structural characterization of compounds, demonstrates their utility in facilitating various chemical transformations. This highlights the potential of benzenesulfonamide derivatives in catalysis and synthetic chemistry applications.

Photodynamic Therapy

  • Photosensitizers for Cancer Treatment : New zinc phthalocyanines substituted with benzenesulfonamide derivative groups have been synthesized, showcasing high singlet oxygen quantum yield. These characteristics make them promising candidates for Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

Analytical and Biochemical Studies

  • Toxicokinetic Studies : The toxicokinetic data of novel NBOMe derivatives, including those with benzofuran derivatives, are crucial for understanding drug-drug interactions and for forensic and clinical toxicology. Such studies assist in the identification of substances in cases of abuse or intoxication (Richter et al., 2019).

Mechanism of Action

Target of Action

The primary targets of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-ethoxy-5-methylbenzenesulfonamide Benzofuran compounds, which this compound is a derivative of, have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

The specific mode of action of This compound Benzofuran derivatives have been shown to have diverse pharmacological activities, which suggests that they interact with various biological targets .

Biochemical Pathways

The biochemical pathways affected by This compound Benzofuran derivatives have been found to have a wide range of biological and pharmacological applications, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .

Result of Action

The molecular and cellular effects of This compound Benzofuran derivatives have been found to have a wide range of biological and pharmacological applications, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds, suggesting that they may be influenced by various environmental factors .

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-ethoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5S/c1-4-25-17-10-9-14(2)11-18(17)27(23,24)21-13-20(3,22)19-12-15-7-5-6-8-16(15)26-19/h5-12,21-22H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSZIADUJQUNZLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)NCC(C)(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.